2,3,3,3-tetrafluoro-N-phenylpropanamide
Overview
Description
2,3,3,3-Tetrafluoro-N-phenylpropanamide is a fluorinated organic compound with the molecular formula C9H7F4NO. This compound is characterized by the presence of four fluorine atoms attached to the propanamide backbone, along with a phenyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,3,3,3-tetrafluoro-N-phenylpropanamide typically involves the reaction of 2,3,3,3-tetrafluoropropionic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
2,3,3,3-Tetrafluoropropionic acid+Aniline→this compound+H2O
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2,3,3,3-Tetrafluoro-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,3,3-Tetrafluoro-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2,3,3,3-Tetrafluoro-N-phenylpropanamide can be compared with other fluorinated amides, such as:
2,2,3,3-Tetrafluoro-1-propanol: This compound is used as a solvent and has applications in the fabrication of optical discs.
2,2,3,3-Tetrafluoropropionic acid: Known for its use in the synthesis of fluorinated polymers and surfactants.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to other similar compounds.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-N-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c10-7(9(11,12)13)8(15)14-6-4-2-1-3-5-6/h1-5,7H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXNFKAJSJKHIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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